molecular formula C13H13NO4 B8407886 (3-Acetyl-5-methoxy-indol-1-yl)-acetic acid

(3-Acetyl-5-methoxy-indol-1-yl)-acetic acid

Cat. No. B8407886
M. Wt: 247.25 g/mol
InChI Key: FCRCFOWOIRFQEM-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To (3-acetyl-5-methoxy-indol-1-yl)-acetic acid tert-butyl ester (520 mg, 1.71 mmol) in CH2Cl2 (15 mL) was added TFA (1.32 mL, 17.1 mmol). The reaction mixture was stirred at RT overnight. Volatiles were evaporated, then the crude material was taken up in 5 mL of 1M aqueous NaOH solution and washed with CH2Cl2 which was discarded. The water phase was acidified to pH=1 by adding a 6M aqueous HCl solution, and then was extracted twice with AcOEt. The combined organic phases were dried (Phase separator) and evaporated to give the title compound. MS (LC/MS): 248.1 [M+H]+, 246.1 [M−H]−; tR (HPLC conditions c): 3.47 min.
Name
(3-acetyl-5-methoxy-indol-1-yl)-acetic acid tert-butyl ester
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:22])[CH2:7][N:8]1[C:16]2[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=2)[C:10]([C:19](=[O:21])[CH3:20])=[CH:9]1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:19]([C:10]1[C:11]2[C:16](=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[CH:12]=2)[N:8]([CH2:7][C:6]([OH:22])=[O:5])[CH:9]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
(3-acetyl-5-methoxy-indol-1-yl)-acetic acid tert-butyl ester
Quantity
520 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CN1C=C(C2=CC(=CC=C12)OC)C(C)=O)=O
Name
Quantity
1.32 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated
WASH
Type
WASH
Details
washed with CH2Cl2 which
ADDITION
Type
ADDITION
Details
by adding a 6M aqueous HCl solution
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with AcOEt
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried (Phase separator)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C1=CN(C2=CC=C(C=C12)OC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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